Methyl 4-butoxypyridine-2-carboxylate
Description
Methyl 4-butoxypyridine-2-carboxylate is a pyridine-based ester featuring a butoxy (-OC₄H₉) substituent at the 4-position and a methyl ester (-COOCH₃) at the 2-position. Pyridine esters are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-butoxypyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-3-4-7-15-9-5-6-12-10(8-9)11(13)14-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
BMAKPYJMTJHHCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=NC=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-Bromomethylpyridine-2-Carboxylate
Structural Differences : The bromomethyl (-CH₂Br) substituent in this analog contrasts with the butoxy group in the target compound.
- Molecular Weight: The bromo derivative has a molecular weight of 230.06 g/mol (C₈H₈BrNO₂), while the butoxy analog is estimated at ~209.2 g/mol (C₁₁H₁₅NO₃) due to the lighter oxygen atom and longer alkyl chain .
- Reactivity : The bromo group is a superior leaving group, enabling nucleophilic substitution reactions, whereas the butoxy group’s ether linkage is less reactive, favoring stability in acidic or basic conditions .
- Applications : The bromo derivative serves as an intermediate in cross-coupling reactions, while the butoxy variant may prioritize applications requiring hydrophobicity, such as lipid-soluble drug formulations.
Methyl Salicylate and Other Methyl Esters
Functional Group Comparison : Methyl salicylate (a benzene-based ester) shares the methyl ester moiety but lacks the pyridine ring and butoxy group.
- Volatility : Methyl salicylate has a lower molecular weight (152.15 g/mol) and higher volatility (boiling point ~222°C), making it suitable for topical applications. The butoxy-pyridine ester’s larger size likely reduces volatility, favoring solid-state stability .

- Solubility : The pyridine ring’s basicity and the butoxy group’s hydrophobicity may reduce aqueous solubility compared to methyl salicylate, which is sparingly soluble in water .
Comparison with Other Compounds
- Reagents : The bromo analog () likely involves bromination of a methyl precursor, whereas the butoxy variant requires alkoxylation. In contrast, pyrrolidine-pyridine compounds () employ HATU for amide bond formation, highlighting divergent synthetic priorities .
- Purification : Column chromatography and spectroscopic techniques (NMR, IR) are common across analogs, ensuring structural fidelity .
Table 1: Key Properties of Methyl Esters and Analogs
| Compound | Molecular Weight (g/mol) | Substituent | Key Applications |
|---|---|---|---|
| Methyl 4-butoxypyridine-2-carboxylate | ~209.2 | Butoxy (-OC₄H₉) | Hydrophobic drug intermediates |
| Methyl 4-bromomethylpyridine-2-carboxylate | 230.06 | Bromomethyl (-CH₂Br) | Cross-coupling reactions |
| Methyl salicylate | 152.15 | Hydroxybenzene | Topical analgesics, fragrances |
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